2-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid is a complex organic compound that features a unique combination of functional groups, including a tetrahydrofuran ring, an isoindoline moiety, and a hydroxybenzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Isoindoline Moiety: This step involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, with an amine to form the isoindoline ring.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a tetrahydrofuran moiety.
Coupling with Hydroxybenzoic Acid: The final step involves the coupling of the isoindoline-tetrahydrofuran intermediate with 5-hydroxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group on the benzoic acid moiety can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups in the isoindoline and benzoic acid moieties can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4-hydroxybenzoic acid
- 2-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-3-hydroxybenzoic acid
Uniqueness
The uniqueness of 2-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid lies in the specific positioning of the hydroxy group on the benzoic acid moiety, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Properties
Molecular Formula |
C21H18N2O7 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carbonyl]amino]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C21H18N2O7/c24-12-4-6-17(16(9-12)21(28)29)22-18(25)11-3-5-14-15(8-11)20(27)23(19(14)26)10-13-2-1-7-30-13/h3-6,8-9,13,24H,1-2,7,10H2,(H,22,25)(H,28,29) |
InChI Key |
JHCCZIVQFPAQRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.